

# Application Notes and Protocols for the NMR Spectroscopic Characterization of Creosol-d4

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## Compound of Interest

Compound Name: Creosol-d4

Cat. No.: B1482690

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## Introduction

Creosol (2-methoxy-4-methylphenol) is a naturally occurring aromatic compound found in wood creosote, and it serves as a valuable building block in the synthesis of various pharmaceutical agents and fine chemicals. Isotopic labeling, particularly with deuterium, is a common strategy in drug development to study metabolism, reaction mechanisms, and to potentially improve pharmacokinetic profiles. **Creosol-d4**, a deuterated analog of creosol, is therefore a compound of significant interest.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. This document provides detailed application notes and experimental protocols for the comprehensive characterization of **Creosol-d4** using a suite of modern NMR techniques. For the purpose of this document, **Creosol-d4** is defined as 2-methoxy-4-methylphenol-d4, with deuterium atoms replacing the protons on the aromatic ring and the hydroxyl group.

## Predicted NMR Data for Creosol-d4

The deuteration of the aromatic ring and the hydroxyl group significantly simplifies the  $^1\text{H}$  NMR spectrum and introduces characteristic changes in the  $^{13}\text{C}$  NMR spectrum. The following tables summarize the expected chemical shifts for **Creosol-d4**.

**Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for Creosol-d<sub>4</sub>**

Assignment	Predicted Chemical Shift ( $\delta$ ) ppm (CDCl <sub>3</sub> )	Multiplicity	Integration
-OCH <sub>3</sub>	3.87	s	3H
Ar-CH <sub>3</sub>	2.32	s	3H

**Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for Creosol-d<sub>4</sub>**

Assignment	Predicted Chemical Shift ( $\delta$ ) ppm (CDCl <sub>3</sub> )	DEPT-135
C-OH	145.0	Quaternary
C-OCH <sub>3</sub>	146.5	Quaternary
C-CH <sub>3</sub>	129.5	Quaternary
Ar-CD	110.5	Low intensity triplet
Ar-CD	114.8	Low intensity triplet
Ar-CD	121.0	Low intensity triplet
-OCH <sub>3</sub>	55.8	Positive
Ar-CH <sub>3</sub>	21.2	Positive

Note: Chemical shifts are estimated based on data for unlabeled creosol and may vary slightly depending on experimental conditions. The signals for deuterated carbons (Ar-CD) will be significantly broader and less intense due to quadrupolar relaxation and C-D coupling.

## Experimental Protocols

### Sample Preparation

- Weigh approximately 5-10 mg of **Creosol-d<sub>4</sub>** into a clean, dry NMR tube.

- Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ).
- Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

## 1D NMR Spectroscopy

### 3.2.1 $^1\text{H}$ NMR Spectroscopy

- Objective: To identify and quantify the proton-bearing functional groups.
- Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Key Parameters:
  - Spectral Width: 0-12 ppm
  - Number of Scans: 16-64 (signal averaging to improve signal-to-noise)
  - Relaxation Delay (d1): 5 seconds (to allow for full relaxation of nuclei)
  - Acquisition Time: 2-4 seconds

### 3.2.2 $^{13}\text{C}$ NMR Spectroscopy

- Objective: To identify all unique carbon environments in the molecule.
- Pulse Program: Standard proton-decoupled  $^{13}\text{C}$  experiment (e.g., 'zgpg30' on Bruker instruments).
- Key Parameters:
  - Spectral Width: 0-200 ppm
  - Number of Scans: 1024 or more (due to the low natural abundance of  $^{13}\text{C}$ )
  - Relaxation Delay (d1): 2 seconds
  - Acquisition Time: 1-2 seconds

### 3.2.3 DEPT-135 Spectroscopy

- Objective: To differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.
- Pulse Program: DEPT-135 (Distortionless Enhancement by Polarization Transfer).
- Key Parameters:
  - Spectral Width: 0-200 ppm
  - Number of Scans: 256-512
  - Relaxation Delay (d1): 2 seconds
- Interpretation:
  - CH<sub>3</sub> groups appear as positive signals.
  - CH<sub>2</sub> groups appear as negative signals.
  - CH groups appear as positive signals.
  - Quaternary carbons are not observed.

## 2D NMR Spectroscopy

### 3.3.1 COSY (Correlation Spectroscopy)

- Objective: To identify proton-proton spin coupling networks. For **Creosol-d4**, this experiment is expected to show no cross-peaks due to the absence of H-H coupling. It serves as a confirmation of the deuteration pattern.
- Pulse Program: Standard COSY experiment (e.g., 'cosygppqf' on Bruker instruments).
- Key Parameters:
  - Spectral Width (F1 and F2): 0-12 ppm
  - Number of Increments (F1): 256-512

- Number of Scans per Increment: 2-4

### 3.3.2 HSQC (Heteronuclear Single Quantum Coherence)

- Objective: To identify direct one-bond correlations between protons and carbons.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for edited HSQC).
- Key Parameters:
  - Spectral Width (F2 -  $^1\text{H}$ ): 0-12 ppm
  - Spectral Width (F1 -  $^{13}\text{C}$ ): 0-200 ppm
  - Number of Increments (F1): 128-256
  - Number of Scans per Increment: 4-8
- Expected Correlations:
  - Cross-peak between the  $-\text{OCH}_3$  protons and the  $-\text{OCH}_3$  carbon.
  - Cross-peak between the  $\text{Ar-CH}_3$  protons and the  $\text{Ar-CH}_3$  carbon.

### 3.3.3 HMBC (Heteronuclear Multiple Bond Correlation)

- Objective: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the molecular skeleton.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
- Key Parameters:
  - Spectral Width (F2 -  $^1\text{H}$ ): 0-12 ppm
  - Spectral Width (F1 -  $^{13}\text{C}$ ): 0-200 ppm

- Number of Increments (F1): 256-512
- Number of Scans per Increment: 8-16
- Long-range coupling delay optimized for  $J = 8$  Hz.
- Expected Key Correlations:
  - $-\text{OCH}_3$  protons to the  $\text{C}-\text{OCH}_3$  quaternary carbon.
  - $\text{Ar}-\text{CH}_3$  protons to the  $\text{C}-\text{CH}_3$  quaternary carbon and adjacent deuterated aromatic carbons.

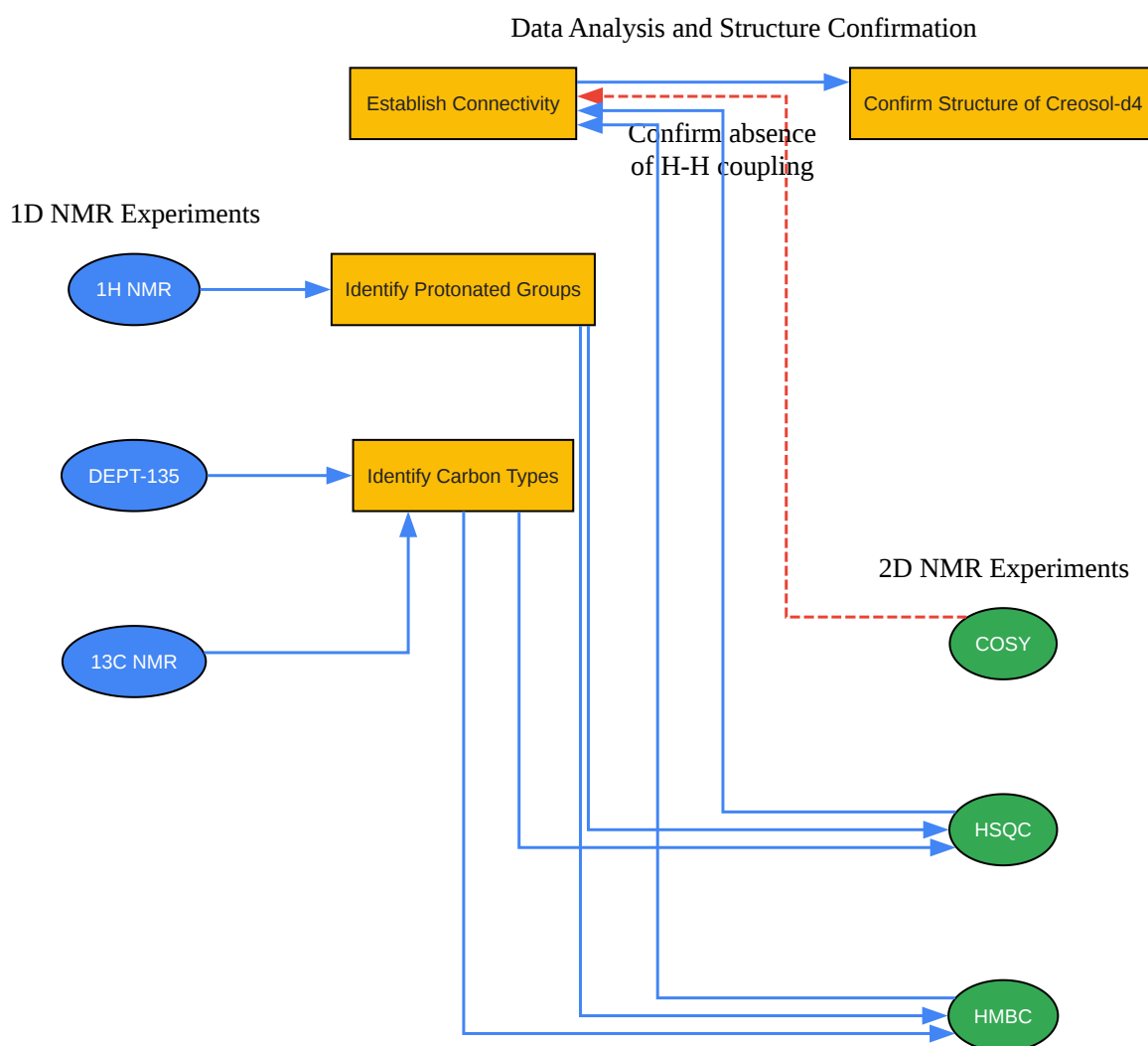
## Data Presentation

**Table 3: Summary of Expected 2D NMR Correlations for Creosol-d4**

Proton Signal ( $\delta$ ppm)	COSY Correlations ( $\delta$ ppm)	HSQC Correlation ( $^{13}\text{C}$ $\delta$ ppm)	Key HMBC Correlations ( $^{13}\text{C}$ $\delta$ ppm)
3.87 ( $-\text{OCH}_3$ )	None	55.8	146.5 ( $\text{C}-\text{OCH}_3$ )
2.32 ( $\text{Ar}-\text{CH}_3$ )	None	21.2	129.5 ( $\text{C}-\text{CH}_3$ ), ~121.0 ( $\text{Ar}-\text{CD}$ ), ~110.5 ( $\text{Ar}-\text{CD}$ )

## Visualizations

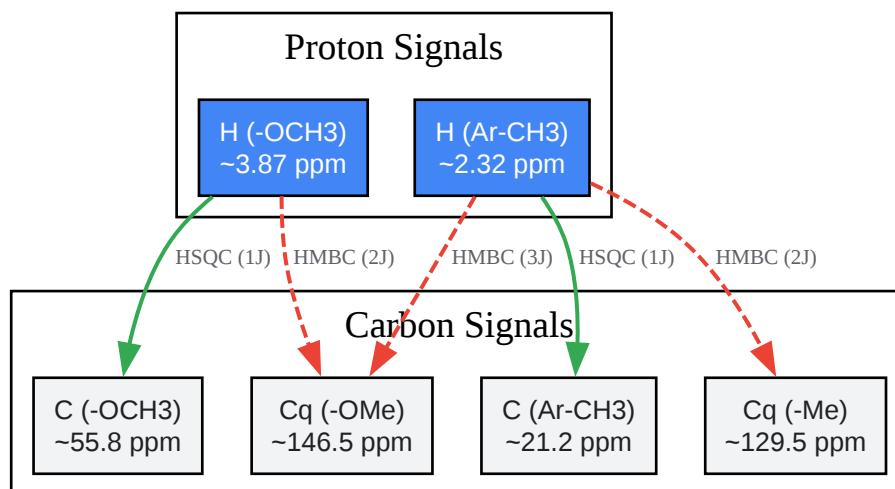
### Logical Workflow for NMR Characterization of Creosol-d4



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Caption: Workflow for the NMR-based structural characterization of **Creosol-d4**.

## Signaling Pathway for Structural Elucidation of Creosol-d4 via NMR



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Caption: Key 2D NMR correlations for the structural confirmation of **Creosol-d4**.

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